1-Bromo-1-(2-(trifluoromethyl)phenyl)propan-2-one
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Overview
Description
1-Bromo-1-(2-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H8BrF3O and a molecular weight of 281.07 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenyl ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 1-Bromo-1-(2-(trifluoromethyl)phenyl)propan-2-one typically involves the bromination of 1-(2-(trifluoromethyl)phenyl)propan-2-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position . Industrial production methods may involve optimized reaction conditions, such as temperature control and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-Bromo-1-(2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or hydrocarbon, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-Bromo-1-(2-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. Additionally, its trifluoromethyl group can enhance lipophilicity and metabolic stability, influencing its biological activity .
Comparison with Similar Compounds
1-Bromo-1-(2-(trifluoromethyl)phenyl)propan-2-one can be compared with similar compounds such as:
1-(2-(Trifluoromethyl)phenyl)propan-1-one: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-1-(2-(trifluoromethyl)phenyl)propan-1-one: Similar structure but with the bromine atom at a different position, affecting its chemical properties.
1-(3-(Trifluoromethyl)phenyl)propan-2-one: The trifluoromethyl group is positioned differently on the phenyl ring, leading to variations in reactivity and use.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both bromine and trifluoromethyl groups, which contribute to its distinct chemical behavior and applications.
Properties
Molecular Formula |
C10H8BrF3O |
---|---|
Molecular Weight |
281.07 g/mol |
IUPAC Name |
1-bromo-1-[2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8BrF3O/c1-6(15)9(11)7-4-2-3-5-8(7)10(12,13)14/h2-5,9H,1H3 |
InChI Key |
JULQPIPPHZTINQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1C(F)(F)F)Br |
Origin of Product |
United States |
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